2-Methyl-6-(phenylamino)nicotinonitrile
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Overview
Description
2-Methyl-6-(phenylamino)nicotinonitrile is an organic compound belonging to the class of nicotinonitriles. This compound is characterized by the presence of a phenylamino group attached to the nicotinonitrile core, which imparts unique chemical and physical properties. Nicotinonitriles are known for their wide range of applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
The synthesis of 2-Methyl-6-(phenylamino)nicotinonitrile typically involves multi-step organic reactions. One common method is the reaction of 2-methyl-6-chloronicotinonitrile with aniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Methyl-6-(phenylamino)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
2-Methyl-6-(phenylamino)nicotinonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-6-(phenylamino)nicotinonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
2-Methyl-6-(phenylamino)nicotinonitrile can be compared with other nicotinonitrile derivatives such as:
2-Amino-6-methyl-4-phenyl-nicotinonitrile: This compound has similar structural features but differs in the substitution pattern, leading to different chemical and biological properties.
4,6-Dimethyl-2-(phenylamino)nicotinonitrile: Another derivative with variations in the methyl and phenylamino groups, affecting its reactivity and applications.
Properties
Molecular Formula |
C13H11N3 |
---|---|
Molecular Weight |
209.25 g/mol |
IUPAC Name |
6-anilino-2-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H11N3/c1-10-11(9-14)7-8-13(15-10)16-12-5-3-2-4-6-12/h2-8H,1H3,(H,15,16) |
InChI Key |
IEWJMZZICGVYOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)NC2=CC=CC=C2)C#N |
Origin of Product |
United States |
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